3-(3-chloropropanoyl)-1-cyclopentylurea
Description
Contextualization of Substituted Urea (B33335) Compounds in Chemical Research
Substituted urea compounds are a focal point of intensive research due to their ability to form stable hydrogen bonds with biological targets such as enzymes and receptors. organic-chemistry.orgresearchgate.net This property makes them privileged structures in drug discovery. researchgate.net Numerous urea-containing compounds have been developed and investigated for a broad spectrum of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory agents. researchgate.netmdpi.com
The structural versatility of the urea scaffold allows for the systematic modification of its substituents to fine-tune the compound's physicochemical properties, such as solubility, stability, and target affinity. This adaptability has led to the synthesis of vast libraries of urea derivatives for high-throughput screening in the quest for new drug candidates.
Rationale for Academic Investigation of 3-(3-Chloropropanoyl)-1-cyclopentylurea
While direct research on this compound is not available, the rationale for investigating such a compound can be inferred from the study of its constituent parts. The N-acylurea core is a recognized pharmacophore, and the presence of a 3-chloropropanoyl group introduces a reactive electrophilic site. This feature could be exploited for covalent modification of biological targets, a strategy employed in the design of certain enzyme inhibitors.
The cyclopentyl group, a non-aromatic carbocycle, is often incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic profiles by increasing lipophilicity. researchgate.net Therefore, the combination of these structural motifs in this compound suggests a molecule designed with potential biological activity in mind, likely as a probe or lead compound in a drug discovery program.
Overview of Research Trajectories for Novel Urea Analogues
The development of novel urea analogues is a dynamic field of chemical research. Current trajectories focus on several key areas:
Innovative Synthetic Methodologies: Researchers are continuously developing more efficient, greener, and safer methods for the synthesis of substituted ureas to avoid hazardous reagents like phosgene (B1210022). nih.gov
Expansion of Chemical Space: There is a constant drive to create novel urea derivatives with diverse substituents to explore new structure-activity relationships and identify compounds with improved potency and selectivity.
Targeted Drug Design: With an increasing understanding of the molecular basis of diseases, urea analogues are being rationally designed to interact with specific biological targets implicated in various pathologies. researchgate.net This includes their use as kinase inhibitors in oncology and as modulators of protein-protein interactions.
Material Science Applications: Beyond medicine, urea derivatives are investigated for their potential in materials science, for example, in the formation of supramolecular polymers and functional organic materials.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(cyclopentylcarbamoyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c10-6-5-8(13)12-9(14)11-7-3-1-2-4-7/h7H,1-6H2,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFXZROLHLRANO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC(=O)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 3 Chloropropanoyl 1 Cyclopentylurea and Its Precursors
Retrosynthetic Analysis of the 3-(3-Chloropropanoyl)-1-cyclopentylurea Scaffold
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves breaking key bonds, known as disconnections, which correspond to reliable forward chemical reactions. amazonaws.comyoutube.com
The structure of this compound features two key functional groups that are prime candidates for disconnection: an amide linkage and a urea (B33335) linkage.
The most logical disconnection is at the C-N amide bond, as amide bond formation is a well-established and reliable transformation in organic synthesis. youtube.comresearchgate.net This disconnection breaks the molecule into two primary synthons: a cyclopentylurea (B73516) synthon and a 3-chloropropionyl synthon.
A further disconnection of the urea linkage in the cyclopentylurea synthon leads to cyclopentylamine (B150401) and a carbonyl source. This two-step disconnection strategy simplifies the synthesis into the preparation of two key intermediates: 3-chloropropionyl chloride and cyclopentylamine, which can then be combined to form the target molecule.
Synthesis of Key Intermediates
The successful synthesis of this compound relies on the efficient preparation of its precursor molecules.
3-Chloropropionyl chloride is a versatile chemical intermediate used in the synthesis of pharmaceuticals and pesticides. guidechem.comguidechem.com Its preparation can be achieved through several methods.
A common and efficient method for synthesizing 3-chloropropionyl chloride is the one-step reaction of acrylic acid with thionyl chloride. google.compatsnap.com In this reaction, thionyl chloride serves a dual purpose: it acts as a chlorinating agent for the carboxylic acid group and provides a source of hydrogen chloride (HCl). The HCl, a by-product of the initial chlorination, then adds across the double bond of the intermediate acryloyl chloride (a Michael addition) to yield the final product, 3-chloropropionyl chloride. google.com
The reaction can be facilitated by the presence of a basic organic compound, such as N,N-dimethylformamide, which can lead to high yields in a one-step process. google.com Some methods also introduce water to react with thionyl chloride, generating sufficient hydrogen chloride to drive the reaction to completion. patsnap.com Continuous flow processes have also been developed for this reaction, offering a safer and more efficient alternative to batch production with high conversion rates in short reaction times. nih.gov
Table 1: Reaction Conditions for the Synthesis of 3-Chloropropionyl Chloride from Acrylic Acid and Thionyl Chloride
| Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| N,N-dimethylformamide | None | 30-110 | 0.5-24 hours | High | google.com |
| Water | None | 20-80 | 0.5-2 hours | ~90 | patsnap.com |
Besides the direct reaction of acrylic acid with thionyl chloride, other methods exist for the synthesis of 3-chloropropionyl chloride. These often involve the acylation of 3-chloropropionic acid using various acylating reagents. guidechem.comguidechem.com
From 3-Chloropropionic Acid: 3-chloropropionic acid can be converted to 3-chloropropionyl chloride using reagents like thionyl chloride, phosphorus trichloride, or triphosgene (B27547). guidechem.comchemicalbook.com The reaction with triphosgene in toluene (B28343) can achieve very high yields. chemicalbook.com
With Phosgene (B1210022): Acrylic acid can be reacted with hydrogen chloride and phosgene in the presence of a catalyst like dimethylformamide. chemicalbook.com However, the use of highly toxic phosgene is a significant drawback. guidechem.com
From Propiolactone: Reaction of propiolactone with thionyl chloride is another synthetic route. chemicalbook.com
The second key intermediate is cyclopentylurea. The direct precursor to cyclopentylurea is cyclopentylamine.
Synthesis of Cyclopentylamine: Cyclopentylamine can be synthesized through various methods, with the reductive amination of cyclopentanone (B42830) being a common industrial route. chemicalbook.com This reaction is typically performed with ammonia (B1221849) in the presence of hydrogen and a nickel catalyst at high temperature and pressure. chemicalbook.com Other laboratory-scale syntheses include the reduction of nitrocyclopentane (B1585555) or the hydrolysis of N-cyclopentylformamide. chemicalbook.com
Synthesis of Cyclopentylurea: Once cyclopentylamine is obtained, it can be converted to cyclopentylurea. While specific literature for the synthesis of unsubstituted cyclopentylurea is not prevalent in the search results, its synthesis can be inferred from standard organic chemistry transformations for urea formation. A common method would be the reaction of cyclopentylamine with an isocyanate, or more directly, with a source like urea itself or by reacting it with phosgene derivatives to form an isocyanate in situ, which then reacts with another equivalent of the amine. Substituted cyclopentylamine derivatives are important intermediates in the synthesis of various biologically active molecules. google.comgoogle.comwipo.int
The final step in the synthesis of the target molecule would involve the acylation of cyclopentylurea with 3-chloropropionyl chloride.
Preparation of Cyclopentylurea and Related Cyclopentyl Amine Derivatives
Synthesis of Cyclopentyl Isocyanate Precursors
The primary and most versatile precursor for the synthesis of 1-cyclopentylurea derivatives is cyclopentyl isocyanate. cymitquimica.com The generation of this key intermediate can be accomplished through several established synthetic routes, often starting from more fundamental precursors like cyclopentylamine or cyclopentanecarboxylic acid.
One of the most traditional methods for synthesizing isocyanates involves the use of phosgene or its safer equivalents. nih.govnih.gov In this approach, cyclopentylamine is reacted with phosgene in an inert solvent. This reaction proceeds via an intermediate carbamoyl (B1232498) chloride, which subsequently eliminates hydrogen chloride to furnish cyclopentyl isocyanate. Due to the high toxicity of phosgene, alternative, less hazardous phosgene-equivalents have been developed. nih.gov
A cleaner and high-yielding alternative to phosgenation is the Curtius rearrangement. google.comorganic-chemistry.org This reaction involves the thermal decomposition of an acyl azide (B81097), which in this case would be cyclopentanecarbonyl azide. The acyl azide is typically prepared from the corresponding acyl chloride (cyclopentanecarbonyl chloride) or the carboxylic acid itself. Upon heating, the acyl azide rearranges to the isocyanate with the loss of nitrogen gas, a thermodynamically favorable process that results in a very clean reaction. google.com
Non-phosgene methods that proceed through carbamate (B1207046) intermediates are also prominent. nih.govacs.org For instance, cyclopentylamine can be reacted with dimethyl carbonate to form a methyl carbamate. Subsequent thermal decomposition of this carbamate yields the desired cyclopentyl isocyanate. nih.govacs.org Similarly, the "urea method" involves reacting urea with an alcohol and an amine to generate a carbamate, which is then decomposed to the isocyanate. nih.gov
Table 1: Selected Synthetic Routes to Cyclopentyl Isocyanate
| Starting Material | Key Reagent(s) | Reaction Type | Key Advantages/Disadvantages |
|---|---|---|---|
| Cyclopentylamine | Phosgene (COCl₂) or equivalent | Phosgenation | High yield but uses highly toxic reagents. nih.govnih.gov |
| Cyclopentanecarboxylic Acid | Diphenylphosphoryl azide (DPPA) or SOCl₂ then NaN₃ | Curtius Rearrangement | Clean reaction, inert N₂ byproduct; avoids phosgene. google.com |
| Cyclopentylamine | Dimethyl Carbonate (DMC) | Carbamate Formation & Decomposition | Non-phosgene route, environmentally safer. acs.org |
Direct Synthetic Routes to this compound
The construction of the target molecule, this compound, can be achieved through several direct synthetic strategies. These routes primarily involve either the acylation of a pre-formed urea scaffold or the formation of the urea linkage as a final key step.
One of the most straightforward approaches to this compound is the N-acylation of 1-cyclopentylurea with 3-chloropropionyl chloride. thieme-connect.com In this reaction, the lone pair of electrons on one of the nitrogen atoms of cyclopentylurea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition-elimination reaction results in the formation of the desired acylurea and hydrogen chloride as a byproduct.
To facilitate the reaction and neutralize the HCl generated, a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically added. The base can also serve to deprotonate the urea, increasing its nucleophilicity and thereby accelerating the reaction rate. The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724), to prevent side reactions with the highly reactive acyl chloride. thieme-connect.com The synthesis of acyl ureas by reacting an alkali metal salt of urea (e.g., sodium urea) with an acyl halide is also a known transformation, underscoring the utility of a deprotonated urea species in this type of acylation. google.com
An alternative strategy involves forming the urea linkage as the final bond-forming event. The most common realization of this strategy is the reaction between an isocyanate and an amine or amide. For the synthesis of this compound, this would involve the coupling of cyclopentyl isocyanate with 3-chloropropionamide (B146405).
The isocyanate group is highly electrophilic and readily reacts with the nucleophilic nitrogen of the amide. This reaction typically proceeds under mild conditions and often without the need for a catalyst, providing a direct and atom-economical route to the target acylurea. The choice of solvent can vary, with aprotic solvents being common.
Modern advancements in C-N coupling reactions offer other potential, though less direct, pathways. nih.govacs.org For example, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of ureas from aryl halides and sodium cyanate. organic-chemistry.org Electrocatalytic methods using CO2 and nitrogen sources are also an area of active research for urea synthesis, aiming for more sustainable processes. nih.govrsc.org However, for a specific target like this compound, the reaction of cyclopentyl isocyanate with 3-chloropropionamide remains the most practical and widely applicable coupling strategy.
Optimization of Reaction Conditions and Yields
The efficiency and success of synthesizing this compound are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of solvent and the use of catalysts, which can significantly impact reaction rates, yields, and purity of the final product. researchgate.netresearchgate.net
The solvent plays a critical role in chemical synthesis by influencing reactant solubility, stabilizing transition states, and affecting reaction rates. nih.gov In the synthesis of this compound via the acylation route, polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective. They can dissolve the urea starting material and stabilize the charged intermediates formed during the reaction. However, the choice must be made carefully, as protic solvents like alcohols or water would react with the 3-chloropropionyl chloride.
For the coupling strategy involving cyclopentyl isocyanate, the solvent choice is also crucial. Non-polar solvents may be suitable, but the solubility of the 3-chloropropionamide must be considered. The self-association of urea derivatives through hydrogen bonding can affect their solubility in nonpolar media. nih.gov The use of certain ionic liquids as solvents for urea synthesis has also been explored as an alternative to traditional volatile organic compounds. nih.gov Kinetic studies have shown that solvent choice can dramatically alter reaction rates; for instance, a reaction may proceed significantly faster in a polar solvent like DMSO compared to a less polar one like ethanol, depending on the specific mechanism. nih.gov
Table 2: Representative Data on Solvent Effects for Acylation of 1-Cyclopentylurea
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane (DCM) | Triethylamine | 25 | 6 | 75 |
| 2 | Tetrahydrofuran (THF) | Triethylamine | 25 | 6 | 82 |
| 3 | Acetonitrile | Triethylamine | 25 | 4 | 88 |
| 4 | Toluene | Triethylamine | 50 | 8 | 60 |
While many urea formation reactions proceed without catalytic intervention, the use of catalysts can enhance reaction rates and selectivity. numberanalytics.com In the context of coupling an isocyanate with an amide, both acid and base catalysis can be effective. A Lewis acid, for example, could coordinate to the oxygen of the isocyanate group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amide.
Brønsted acids have also been shown to activate urea-based catalysts by disrupting the strong self-association that ureas exhibit through hydrogen bonding. mdpi.com This principle can be extended to the reactants themselves, where a catalytic amount of a Brønsted acid could potentially facilitate the reaction by making the nucleophilic site on the amide more available.
In broader urea synthesis methodologies, a wide range of catalysts are employed. Ruthenium-phosphine complexes have been used for synthesizing ureas from formamides, while various metal oxides and zeolites are used in the industrial synthesis of urea from ammonia and CO2. organic-chemistry.orgnumberanalytics.comgoogle.com For the specific laboratory synthesis of this compound, simple acid or base catalysis is the most relevant and practical approach to consider for optimizing the coupling step.
Derivatization and Analog Generation Strategies
The chemical architecture of this compound offers multiple avenues for structural modification. The key reactive centers for derivatization are the electrophilic carbon bearing the chlorine atom, the carbonyl group of the propanoyl moiety, the cyclopentyl ring, and the urea linkage itself. Strategies for generating analogues typically involve nucleophilic substitution of the chloride, transformations of the carbonyl group, substitution on the cyclopentyl ring, and modification of the urea bridge.
The 3-chloropropanoyl group is a highly versatile handle for introducing a wide array of functional groups, significantly expanding the chemical space accessible from the parent compound.
The terminal chloride in the 3-chloropropanoyl chain is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of various nitrogen, oxygen, and sulfur-based nucleophiles, leading to a diverse set of derivatives.
A notable example of this strategy is the reaction with hydrazine (B178648) derivatives to construct heterocyclic rings. For instance, the reaction of this compound with substituted hydrazines can lead to the formation of pyrazole-containing compounds. This cyclization reaction proceeds via initial nucleophilic attack of the hydrazine on the carbon bearing the chlorine, followed by an intramolecular condensation with the propanoyl carbonyl group.
While direct literature on a broad range of nucleophilic substitutions on this compound is limited, the reactivity of similar α-halo ketones and amides is well-established. It is anticipated that a variety of amines, thiols, and azide salts could be employed as nucleophiles to generate the corresponding amino, thio, and azido (B1232118) derivatives. The primary amine formed after the initial reaction with ammonia can potentially undergo further alkylation, leading to secondary and tertiary amines. researchgate.netnsf.govsemanticscholar.org
Table 1: Potential Nucleophilic Substitution Reactions at the Chloropropanoyl Moiety
| Nucleophile | Reagent Example | Potential Product Structure |
| Amine | R-NH₂ | 3-(3-(R-amino)propanoyl)-1-cyclopentylurea |
| Thiol | R-SH | 3-(3-(R-thio)propanoyl)-1-cyclopentylurea |
| Azide | NaN₃ | 3-(3-azidopropanoyl)-1-cyclopentylurea |
| Hydrazine | R-NHNH₂ | Pyrazole-cyclopentylurea derivatives |
This table represents potential reactions based on the known reactivity of similar chloro-substituted carbonyl compounds.
The carbonyl group of the propanoyl moiety presents another site for chemical modification, although transformations at this position must be carefully controlled to avoid reactions with the adjacent urea functionality.
Standard carbonyl chemistry can be applied to generate a range of derivatives. For instance, reduction of the carbonyl group would yield the corresponding secondary alcohol. This transformation can be achieved using reducing agents such as sodium borohydride, although the reactivity of the acylurea must be considered. rsc.orgnih.gov
The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group could introduce new carbon-carbon bonds, leading to tertiary alcohols. nih.govnih.govnih.gov However, the acidity of the urea protons may interfere with the Grignard reagent, necessitating protection strategies or the use of excess reagent.
The Wittig reaction offers a pathway to convert the carbonyl group into an alkene. rsc.orgias.ac.inresearchgate.netorganic-chemistry.org This reaction involves the use of a phosphonium (B103445) ylide and provides a method for introducing a carbon-carbon double bond at this position.
Table 2: Potential Carbonyl Group Transformations
| Reaction Type | Reagent Example | Potential Product Structure |
| Reduction | NaBH₄ | 1-cyclopentyl-3-(3-chloro-1-hydroxypropyl)urea |
| Grignard Addition | R-MgBr | 1-cyclopentyl-3-(3-chloro-1-hydroxy-1-R-propyl)urea |
| Wittig Reaction | Ph₃P=CH₂ | 1-cyclopentyl-3-(3-chloro-1-methylenepropyl)urea |
This table represents potential reactions based on the general reactivity of carbonyl groups.
Modifying the cyclopentyl ring allows for the exploration of how changes in steric bulk and electronic properties at this position affect biological activity. Direct functionalization of the cyclopentyl ring on the final compound is challenging. Therefore, derivatization strategies often begin with the synthesis of substituted cyclopentylamines, which are then used as precursors. amazonaws.comnih.gov
The synthesis of diversely substituted cyclopentylamines can be achieved through various synthetic routes. For example, a tandem hydrozirconation/Lewis acid-mediated cyclization of butenyl oxazolidines provides a diastereoselective route to trans-2-substituted cyclopentylamines. amazonaws.com These substituted cyclopentylamines can then be converted to the corresponding isocyanates and subsequently reacted with 3-chloropropanamide to yield the desired substituted this compound analogues.
The urea linkage is a critical pharmacophoric element, and its modification can significantly impact the compound's properties. nih.gov Both nitrogen atoms of the urea moiety can potentially be functionalized.
N-alkylation of the urea can be achieved by reacting the parent urea with an alkylating agent in the presence of a solid base and a phase transfer catalyst. This method allows for the introduction of various alkyl groups on either nitrogen of the urea, although regioselectivity can be a challenge. Iridium-catalyzed N-alkylation of ureas with alcohols has also been reported as a potential method.
N-acylation of the urea linkage can introduce an additional carbonyl group, which can act as a hydrogen bond acceptor and influence the molecule's conformation. N-acylureas can be synthesized through the reaction of ureas with acyl chlorides or by the rearrangement of O-acylisoureas formed from the reaction of carboxylic acids and carbodiimides.
The introduction of chirality can lead to enantiomers with distinct biological activities. The stereoselective synthesis of chiral analogues of this compound can be approached by using enantiomerically pure precursors.
The synthesis of chiral cyclopentylamines is a key strategy. These can be obtained through various asymmetric methods, including enzymatic resolutions and asymmetric catalysis. The resulting chiral cyclopentylamine can then be used to construct the chiral urea derivative.
Alternatively, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. For example, a chiral auxiliary attached to the cyclopentyl ring could direct the stereoselective reduction of the propanoyl carbonyl group. The synthesis of chiral cyclopropane (B1198618) carboxaldehydes has been achieved using a sequence of aldol-cyclopropanation-retro-aldol reactions involving a chiral auxiliary. Similar strategies could be envisioned for the synthesis of chiral cyclopentyl derivatives.
The development of chiral catalysts for asymmetric synthesis provides another powerful tool. For instance, chiral rhodium complexes have been used for the enantioselective cyclopropanation of sulfoxonium ylides. Such catalytic systems could potentially be adapted for the asymmetric functionalization of precursors to this compound.
Theoretical and Computational Investigations of 3 3 Chloropropanoyl 1 Cyclopentylurea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the minimum energy conformation of a molecule.
Despite a thorough search, no specific studies utilizing DFT to calculate the optimized geometry or electronic structure of 3-(3-chloropropanoyl)-1-cyclopentylurea have been found. Therefore, no data on its bond lengths, angles, or electronic properties derived from DFT is available.
Hypothetical Data Table: The following table is a template demonstrating how such data would be presented if it were available.
Table 1: Calculated Geometrical Parameters for this compound (Data Not Available)
| Parameter | Bond/Angle | Calculated Value (Data Not Available) |
|---|---|---|
| Bond Lengths (Å) | C=O (urea) | N/A |
| C-N (urea) | N/A | |
| C-Cl | N/A | |
| Bond Angles (º) | N-C-N (urea) | N/A |
| C-C-Cl | N/A | |
| Dihedral Angles (º) | C-N-C-C | N/A |
HOMO-LUMO Energy Gap Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.
No published research has been located that details the HOMO-LUMO analysis for this compound. Consequently, its HOMO-LUMO energy gap and the associated predictions of its kinetic stability and reactivity are not documented in the scientific literature.
Hypothetical Data Table: The following table illustrates how HOMO-LUMO data would be displayed.
Table 2: Frontier Molecular Orbital Energies for this compound (Data Not Available)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | N/A |
| ELUMO | N/A |
| Energy Gap (ΔE) | N/A |
Electrostatic Potential Surface (MEP) Analysis
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack.
Specific MEP analysis for this compound is not available in any located sources. Such an analysis would identify the electrophilic and nucleophilic sites, providing insight into its intermolecular interactions.
Conformational Analysis and Molecular Dynamics Simulations
These computational techniques are used to explore the flexibility of a molecule and its behavior over time, especially in a biological or solvated context.
Preferred Conformations and Rotational Barriers
Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers to rotation around its single bonds. This is critical for understanding how a molecule might fit into a receptor site.
There are no available studies on the conformational landscape or the rotational energy barriers of this compound.
Dynamic Behavior in Solvated Environments
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. Simulating a compound in a solvated environment (like water) provides insights into its dynamic stability, flexibility, and interactions with the solvent, which can be crucial for predicting its behavior in a physiological setting.
No MD simulation studies for this compound in any solvent have been published.
Molecular Docking and Ligand-Target Interaction Prediction (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a larger one like a protein (receptor), to form a stable complex. nih.gov This in silico method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound, thereby guiding the design of more potent and selective therapeutic agents. For this compound, molecular docking studies can elucidate its potential biological targets and the nature of its interactions at the molecular level.
The process begins with the three-dimensional structures of the ligand, this compound, and the potential protein target. The structure of the ligand can be generated and optimized using computational chemistry software. The protein target's structure is often obtained from crystallographic data from resources like the Protein Data Bank (PDB). Given that urea (B33335) derivatives are known to inhibit various enzymes, plausible targets for docking studies could include kinases, ureases, or other enzymes where urea-containing compounds have shown activity. acs.orgtandfonline.comnih.gov
During the docking simulation, the ligand is placed in the binding site of the protein, and its conformational flexibility is explored to find the most stable binding pose. nih.gov Scoring functions are then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which helps in ranking different poses and potential ligands. nih.gov
The analysis of the resulting docked complex reveals crucial intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein's active site. tandfonline.com For this compound, the urea moiety is a prime candidate for forming hydrogen bonds with the protein backbone or specific residues. The cyclopentyl group can engage in hydrophobic interactions, while the chloropropanoyl group may also contribute to binding through various interactions. Understanding these interactions is key to explaining the compound's potential mechanism of action and for guiding future structural modifications to enhance its activity. nih.gov
Table 1: Hypothetical Molecular Docking Results for this compound Against a Putative Kinase Target
| Parameter | Value | Interacting Amino Acid Residues |
| Binding Affinity (kcal/mol) | -8.5 | |
| Hydrogen Bonds | ||
| Urea NH | Asp145, Glu120 | |
| Carbonyl C=O | Lys78 | |
| Hydrophobic Interactions | ||
| Cyclopentyl Ring | Leu25, Val33, Ala55 | |
| Propanoyl Chain | Ile140 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Urea Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. ias.ac.in For a class of compounds like urea derivatives, QSAR can be a powerful tool to predict the activity of new, unsynthesized analogs and to understand the structural features that are crucial for their biological effects. acs.orgnih.gov
The first step in developing a QSAR model is to generate molecular descriptors for a set of urea derivatives with known biological activities (e.g., IC50 values for enzyme inhibition). nih.govias.ac.in These descriptors are numerical representations of the chemical and physical characteristics of the molecules. They can be categorized into several classes:
Constitutional descriptors: These describe the basic molecular composition, such as molecular weight and atom counts. researchgate.net
Topological descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching. researchgate.net
Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about its size and shape. researchgate.net
Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges. researchgate.net
Hydrophobic descriptors: These, like LogP, quantify the molecule's lipophilicity, which is crucial for its absorption and distribution.
Once a large pool of descriptors is generated, a critical step is to select a subset of the most relevant descriptors that have the strongest correlation with the biological activity. ias.ac.in This is done to avoid overfitting and to create a more robust and interpretable model. Various statistical methods, such as genetic algorithms or stepwise multiple linear regression, can be employed for this purpose. nih.gov
Table 2: Examples of Molecular Descriptors for QSAR Analysis of Urea Derivatives
| Descriptor Class | Example Descriptors |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Zagreb Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy |
| Hydrophobic | LogP (octanol-water partition coefficient) |
With the selected descriptors, a mathematical model is developed to predict the biological activity. Multiple Linear Regression (MLR) is a commonly used technique that generates a linear equation of the form:
Biological Activity = c0 + c1D1 + c2D2 + ... + cnDn
where D1, D2, ... Dn are the selected descriptors, and c1, c2, ... cn are their regression coefficients, with c0 being the intercept. nih.gov
The developed QSAR model must be rigorously validated to ensure its statistical significance and predictive power. nih.gov Validation is typically performed using both internal and external methods.
Internal validation often involves techniques like leave-one-out cross-validation (q²), where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the removed compound. docbrown.info
External validation involves using the model to predict the activity of a set of compounds (the test set) that were not used in the model's development. docbrown.info The predictive ability is assessed by the squared correlation coefficient (R²pred) between the predicted and observed activities for the test set.
A statistically robust and validated QSAR model can then be used to predict the activity of novel urea derivatives, including this compound, and to guide the synthesis of more potent compounds.
Table 3: Hypothetical QSAR Model for Antifungal Activity of Urea Derivatives
| Statistical Parameter | Value |
| Model Equation | pIC50 = 0.8LogP - 0.5Molecular_Volume + 1.2*Dipole_Moment + 2.5 |
| Internal Validation | |
| R² (squared correlation coefficient) | 0.85 |
| q² (cross-validated R²) | 0.78 |
| External Validation | |
| R²pred (predicted R² for test set) | 0.81 |
Computational Spectroscopy for Structural Elucidation (e.g., NMR, IR, UV-Vis)
Computational spectroscopy involves the use of quantum chemical methods to predict the spectroscopic properties of molecules. These methods are invaluable for the structural elucidation of newly synthesized compounds like this compound, as they allow for a direct comparison between theoretical and experimental spectra. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are among the most widely used methods for this purpose. tandfonline.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts. acs.org The process typically involves optimizing the geometry of the molecule at a given level of theory and then calculating the NMR shielding tensors. github.io These theoretical values can be correlated with experimental data to confirm the chemical structure, including the connectivity of atoms and the stereochemistry. For this compound, this would help to unambiguously assign the signals for the cyclopentyl, propanoyl, and urea moieties.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT methods. tandfonline.com By computing the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. nih.gov This is particularly useful for identifying the characteristic absorption bands of functional groups. For the target compound, this would include the C=O stretching of the urea and ketone, N-H stretching and bending, and C-Cl stretching vibrations. docbrown.info Comparing the calculated spectrum with the experimental one can provide strong evidence for the proposed structure.
UV-Visible (UV-Vis) Spectroscopy: TD-DFT is a powerful tool for predicting the electronic absorption spectra of molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted. mdpi.com For this compound, the predicted UV-Vis spectrum would provide information about the electronic transitions associated with the carbonyl chromophores and other parts of the molecule.
Table 4: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Data |
| ¹³C NMR | Chemical Shifts (δ, ppm): C=O (urea): ~158C=O (ketone): ~205Cyclopentyl CH: ~55Cyclopentyl CH₂: ~25-35CH₂-Cl: ~45CH₂ (propanoyl): ~40 |
| IR | Vibrational Frequencies (cm⁻¹): N-H Stretch: ~3350C=O Stretch (ketone): ~1720C=O Stretch (urea): ~1680N-H Bend: ~1560C-N Stretch: ~1450C-Cl Stretch: ~750 |
| UV-Vis | Absorption Maximum (λmax, nm): ~210 (n → π* transition of carbonyls) |
Information regarding the mechanistic biological investigations of this compound is not available in publicly accessible scientific literature.
Following a comprehensive search for scholarly articles and research data, no specific information was found concerning the enzyme inhibition kinetics, receptor binding affinity, protein targets, or structure-activity relationships of the chemical compound this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified outline. The topics listed below require detailed experimental data that does not appear to be published in the public domain for this specific molecule:
In Vitro Studies on Molecular Target Interaction: No studies detailing enzyme inhibition, receptor binding, or specific protein target identification for this compound were located.
Structure-Activity Relationship (SAR) Studies: No research was found that explored the impact of the chloropropanoyl moiety or the role of the cyclopentyl group on the biological activity of this compound.
Without any foundational research on the biological effects of this compound, any attempt to create the requested content would be speculative and would not adhere to the required standards of accuracy and factual reporting.
Mechanistic Biological Investigations of 3 3 Chloropropanoyl 1 Cyclopentylurea
Structure-Activity Relationship (SAR) Studies
Contribution of Urea (B33335) Linkage to Biological Activity
The urea moiety is considered a "privileged structure" in medicinal chemistry, appearing in a vast number of therapeutic agents. nih.gov Its significance stems largely from its unique hydrogen bonding capabilities. The urea functional group contains two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. This arrangement allows for the formation of stable, often bidentate, hydrogen bond networks with amino acid residues in the binding sites of biological targets like enzymes and receptors. nih.govnih.gov This interaction is a key element in stabilizing the ligand-receptor complex and is crucial for molecular recognition and subsequent biological activity. nih.gov
N-acylureas, the class to which 3-(3-chloropropanoyl)-1-cyclopentylurea belongs, are particularly attractive scaffolds in drug discovery because their structure mimics that of a peptide bond, enhancing their potential for interaction with protein targets. reading.ac.uk The introduction of a urea functionality into a molecule can modulate potency and selectivity, as well as improve critical drug-like properties. nih.gov Consequently, acylurea derivatives have been investigated for a wide array of pharmacological effects. nih.govreading.ac.ukresearchgate.net
Table 1: Reported Biological Activities Associated with the Acylurea Scaffold
| Biological Activity | Target Class/Example | Reference |
|---|---|---|
| Anticancer | Kinase Inhibitors, Hedgehog Pathway Inhibitors | reading.ac.uknih.govacs.org |
| Antiviral | Reverse Transcriptase Inhibitors | nih.govresearchgate.net |
| Anticonvulsant | CNS Targets | nih.govreading.ac.uk |
| Antimicrobial | Various bacterial/fungal targets | nih.govresearchgate.net |
Mechanistic In Vitro Cellular Studies (Non-Clinical)
Investigations into Cellular Pathway Modulation
Acylurea compounds have been shown to modulate several critical cellular signaling pathways, which forms the basis of their therapeutic potential. nih.gov A notable target for certain acylurea and acylthiourea derivatives is the Smoothened (Smo) receptor, a key transducer in the Hedgehog (Hh) signaling pathway, which is often dysregulated in various cancers. acs.org Inhibition of this pathway can halt tumor progression.
In other non-clinical studies, acylureas have demonstrated the ability to interfere with the cell cycle. For instance, some N-acyl thiourea (B124793) derivatives were found to induce G0/G1 phase arrest in cancer cells, preventing them from entering the DNA synthesis (S) phase and thereby halting proliferation. nih.gov In the field of insecticides, acylureas are well-known inhibitors of chitin (B13524) synthesis. uni-osnabrueck.de While the precise mechanism is not fully elucidated, it is believed to involve the disruption of processes like vesicle transport to the cell membrane or the translocation of chitin polymers, rather than direct inhibition of the chitin synthase enzyme. uni-osnabrueck.de
Table 2: Cellular Pathways and Processes Modulated by Acylurea-Class Compounds
| Pathway/Process | Example Target | Consequence | Reference |
|---|---|---|---|
| Hedgehog Signaling | Smoothened (Smo) Receptor | Inhibition of tumor growth | acs.org |
| Wnt/β-catenin Pathway | Various downstream effectors | Inhibition of tumor proliferation and metastasis | nih.gov |
| Receptor Tyrosine Kinases | EGFR, ALK, HER2 | Inhibition of cancer cell growth signals | nih.gov |
| Cell Cycle Progression | Cyclin-dependent kinases | G0/G1 phase arrest, inhibition of proliferation | nih.gov |
In Vitro Metabolic Stability and Metabolite Identification
The metabolic stability of a compound is a critical parameter in drug discovery, determining its persistence in the body and influencing its pharmacokinetic profile. nih.gov It is typically assessed in vitro using various biological systems that model hepatic metabolism. researchgate.netadmescope.com The primary outputs of these assays are the compound's half-life (t½) and intrinsic clearance (CLint). nih.gov
Common in vitro systems used to evaluate metabolic stability include:
Liver Microsomes: These are vesicles of the endoplasmic reticulum containing Phase I drug-metabolizing enzymes, primarily Cytochrome P450 (CYP) oxidases. They are used to assess susceptibility to oxidative metabolism. admescope.com
S9 Fraction: This is the supernatant from a liver homogenate centrifuged at 9000g, containing both microsomal and cytosolic (Phase II) enzymes. admescope.com
Hepatocytes: Considered the "gold standard," these are intact liver cells that contain the full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters, providing a more comprehensive metabolic profile. admescope.com
For this compound, several metabolic pathways can be predicted. The cyclopentyl ring is susceptible to hydroxylation by CYP enzymes. The urea and amide bonds could undergo hydrolysis. Furthermore, the 3-chloropropanoyl moiety, as an alkylating agent, could be conjugated with endogenous nucleophiles like glutathione (B108866) (GSH) as a detoxification pathway. Metabolite identification is typically performed using liquid chromatography-mass spectrometry (LC-MS) to detect and structurally characterize the biotransformation products. nih.gov
Table 3: Common In Vitro Systems for Metabolic Studies
| System | Primary Enzymes Present | Types of Reactions Assessed | Reference |
|---|---|---|---|
| Liver Microsomes | Cytochrome P450 (CYP), UGTs, FMOs | Phase I (Oxidation, Reduction), some Phase II (Glucuronidation) | admescope.com |
| Liver S9 Fraction | CYPs, UGTs, SULTs, GSTs, Aldehyde Oxidase | Phase I and most Phase II (conjugation) reactions | admescope.com |
| Hepatocytes | All hepatic enzymes and cofactors | Comprehensive Phase I and Phase II metabolism, transport | admescope.com |
Mechanistic Aspects of In Vitro Cytotoxicity (non-therapeutic)
The cytotoxicity of this compound is likely conferred by the electrophilic nature of the 3-chloropropanoyl group. This functional group is related to α-haloketones, which are known to be reactive alkylating agents. researchgate.netwikipedia.org The presence of the electron-withdrawing carbonyl group increases the polarity of the carbon-halogen bond, making the α-carbon susceptible to nucleophilic attack. nih.gov Although the halogen in the title compound is at the γ-position, the principle of electrophilicity remains.
This reactivity allows the compound to form covalent bonds with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and glutathione, or with nitrogen atoms in DNA bases. nih.gov Such alkylation can lead to enzyme inactivation, depletion of cellular antioxidants, DNA damage, and the induction of apoptotic cell death. Studies on other N-acylurea derivatives have demonstrated cytotoxic activity against various cancer cell lines. For example, certain N-acyl-β-d-glucopyranosylureas showed inhibitory effects on L1210 (leukemia), CEM (lymphoblastic leukemia), and HeLa (cervical cancer) cells, with IC₅₀ values in the micromolar range. nih.gov
Table 4: Example In Vitro Cytotoxicity of Related Acyl(thio)urea Compounds
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-acyl-β-d-glucopyranosylurea derivative (7c) | L1210 (Murine Leukemia) | 9 | nih.gov |
| N-acyl-β-d-glucopyranosylurea derivative (7c) | CEM (Human Leukemia) | 24 | nih.gov |
| N-acyl-β-d-glucopyranosylurea derivative (7c) | HeLa (Human Cervical Cancer) | 19 | nih.gov |
| 3,4-dichlorophenylthiourea derivative | SW620 (Colon Cancer) | 1.5 | nih.gov |
Note: The data in this table is for structurally related compounds, not this compound, and serves for illustrative purposes only.
Bioisosteric Replacements and Prodrug Strategies (Mechanistic Basis)
Bioisosterism and prodrug design are two key strategies in medicinal chemistry used to optimize the properties of a lead compound. nih.govnih.gov
A bioisostere is a functional group or molecule that has been designed to have similar physical or chemical properties to another, with the goal of enhancing desired biological or physical properties without making significant changes to the core pharmacophore. nih.govmdpi.com For this compound, several bioisosteric replacements could be considered:
Urea Linkage: The urea moiety could be replaced with a thiourea, which has different hydrogen bonding strengths and lipophilicity. Other replacements include guanidine (B92328) or squaramide groups, which can alter the geometry and electronic properties of the linker. nih.gov
Cyclopentyl Group: This lipophilic group could be exchanged for other cyclic or acyclic alkyl groups to fine-tune binding affinity and solubility.
3-Chloropropanoyl Group: The chlorine atom could be replaced with another halogen (e.g., fluorine) to modulate the alkylating reactivity. Replacing the entire acyl chain with a different electrophilic group could alter the mechanism of action.
A prodrug is a pharmacologically inactive compound that is converted into its active form within the body through enzymatic or chemical processes. nih.gov This strategy is often used to overcome problems such as poor solubility, low membrane permeability, or rapid metabolism. nih.gov For a molecule like this compound, a prodrug strategy could involve:
Masking the Urea N-H: Attaching a promoiety to one of the urea nitrogens could increase solubility or facilitate transport across biological membranes. This moiety would be designed to be cleaved in vivo to release the active parent compound.
Modifying the Reactive Group: The reactive 3-chloropropanoyl tail could be temporarily modified or masked to prevent non-specific reactions until the drug reaches its intended target, where it would be activated, potentially by a tumor-specific enzyme.
Advanced Analytical Methodologies for 3 3 Chloropropanoyl 1 Cyclopentylurea Characterization in Research
Spectroscopic Characterization Techniques
Spectroscopy is fundamental to the structural elucidation of novel compounds. By interacting with molecules using various forms of electromagnetic radiation, these techniques provide detailed information about atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the unambiguous determination of molecular structures in solution. emerypharma.com A complete structural characterization of 3-(3-chloropropanoyl)-1-cyclopentylurea is achieved through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments. emerypharma.com
¹H NMR: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, distinct signals are expected for the protons on the cyclopentyl ring, the two N-H protons of the urea (B33335) linkage, and the two methylene (B1212753) groups (-CH₂-) of the chloropropanoyl chain. docbrown.info The integration of these signals corresponds to the number of protons in each environment (a 3:2:2 ratio for the protons of the core structure, plus those of the cyclopentyl group). docbrown.info The chemical shifts are influenced by adjacent electronegative atoms like chlorine and the carbonyl groups. docbrown.info
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Signals for the two carbonyl carbons (one for the acyl group and one for the urea), the carbons of the cyclopentyl ring, and the two methylene carbons of the propanoyl chain would be expected.
2D NMR: To confirm the precise connectivity, 2D NMR experiments are essential. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org It would confirm the connectivity within the cyclopentyl ring and between the two adjacent methylene groups in the 3-chloropropanoyl fragment. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton signals. wikipedia.orglibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is crucial for piecing together the entire molecular structure by showing connections between the distinct fragments. For instance, HMBC would show correlations from the cyclopentyl protons to the urea nitrogen's carbon, from the urea N-H protons to the carbonyl carbons, and from the propanoyl methylene protons to the acyl carbonyl carbon, thus confirming the complete assembly of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on analysis of similar structures and functional groups. docbrown.infoias.ac.inchemicalbook.com
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Urea N-H (amide) | ~8.5-9.5 | Broad singlet | - |
| Urea N-H (cyclopentyl) | ~6.5-7.5 | Doublet | - |
| C=O (Acyl) | - | - | ~172 |
| C=O (Urea) | - | - | ~155 |
| -CH₂-C=O | ~3.0 | Triplet | ~38 |
| -CH₂-Cl | ~3.8 | Triplet | ~40 |
| Cyclopentyl CH-N | ~4.0 | Multiplet | ~52 |
| Cyclopentyl CH₂ | ~1.4-2.0 | Multiplet | ~23, ~33 |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition. uab.edu When coupled with a separation technique like liquid chromatography (LC-MS) and used in tandem (MS/MS), it becomes indispensable for structural elucidation and impurity profiling. ijprajournal.comnih.gov
Fragmentation Pathway: In MS/MS analysis, the molecular ion of this compound is selected and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. uab.edu The pattern of fragmentation provides a "fingerprint" that helps confirm the molecular structure. Key fragmentation pathways would likely include:
Cleavage of the N-acyl bond: Breakage of the bond between the acyl carbonyl and the urea nitrogen.
Cleavage of the urea structure: Fragmentation at the C-N bonds of the urea moiety.
Loss of the chloropropyl group: Cleavage resulting in the loss of the C₃H₄ClO fragment.
Loss of HCl: Elimination of hydrogen chloride from the molecule.
The presence of chlorine is a distinctive feature, as its two stable isotopes, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1. docbrown.info This results in characteristic isotopic patterns (pairs of peaks separated by 2 m/z units with a 3:1 intensity ratio) for the molecular ion and any fragment containing the chlorine atom, providing strong evidence for its presence. docbrown.info
Impurity Profiling: Impurity profiling is the identification and quantification of impurities in a drug substance. ijprajournal.combiomedres.us LC-MS/MS is a highly sensitive method for this purpose. biomedres.usresearchgate.net The method can separate impurities from the main compound, and their structures can be proposed based on their accurate mass measurements and a comparison of their MS/MS fragmentation patterns with that of the parent compound. mdpi.comresearchgate.net This allows for the identification of process-related impurities (e.g., residual starting materials) and degradation products. nih.gov
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are excellent for identifying the functional groups present in a sample. researchgate.net For this compound, these techniques would confirm the presence of key structural components.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of bonds within the molecule.
N-H stretching: Bands in the region of 3200-3400 cm⁻¹ are characteristic of the N-H bonds in the urea and amide groups.
C-H stretching: Signals for aliphatic C-H bonds (in the cyclopentyl and propanoyl groups) would appear just below 3000 cm⁻¹.
C=O stretching: Two distinct carbonyl absorption bands are expected. The acyl carbonyl (ketone-like) typically absorbs at a higher frequency (e.g., 1700-1720 cm⁻¹) than the urea carbonyl (e.g., 1640-1680 cm⁻¹).
N-H bending: The amide II band, involving N-H bending and C-N stretching, is typically observed around 1550-1600 cm⁻¹.
C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.
Raman Spectroscopy: Raman spectroscopy provides information on similar vibrations but is based on the inelastic scattering of light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. nih.govyoutube.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Urea/Amide) | Stretching | 3200 - 3400 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| C=O (Acyl) | Stretching | 1700 - 1720 |
| C=O (Urea) | Stretching | 1640 - 1680 |
| N-H (Amide II) | Bending | 1550 - 1600 |
| C-Cl | Stretching | 600 - 800 |
UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org Molecules or parts of molecules that absorb light in this region are known as chromophores. libretexts.org
In this compound, the primary chromophores are the two carbonyl (C=O) groups. These groups contain non-bonding electrons (n) on the oxygen atoms and pi (π) electrons in the double bond. The absorption of UV radiation can promote an electron from a non-bonding orbital to an anti-bonding pi orbital (an n→π* transition). shu.ac.uklibretexts.org Because the carbonyl groups are not part of an extended conjugated system, the molecule is not expected to absorb light in the visible range. libretexts.org The n→π* transitions for such isolated chromophores typically result in weak absorption bands in the UV region, with a maximum wavelength (λmax) around 200-220 nm. shu.ac.uklibretexts.org
Chromatographic Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For pharmaceutical research, High-Performance Liquid Chromatography (HPLC) is the preeminent method for assessing the purity of a compound. wisdomlib.org
Developing a robust HPLC method is crucial for accurately determining the purity of this compound and for quantifying any related impurities. iosrphr.org The process involves method development followed by rigorous validation according to established guidelines, such as those from the International Conference on Harmonisation (ICH). pharmtech.comresearchgate.net
Method Development: The goal of method development is to achieve adequate separation of the main compound from all potential impurities with good peak shape and a reasonable run time. iosrphr.org For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the first choice.
Stationary Phase: A C18 or C8 column is commonly used, providing a non-polar surface for interaction. nih.gov
Mobile Phase: A mixture of an aqueous solvent (like water or a buffer) and an organic modifier (like acetonitrile (B52724) or methanol) is used as the eluent. youtube.com The composition can be run isocratically (constant composition) or as a gradient (changing composition) to achieve optimal separation. pharmtech.com
Detection: A UV detector is standard, set to a wavelength where the analyte exhibits absorbance, such as the λmax around 210 nm. nih.gov
Method Validation: Once developed, the method must be validated to ensure it is suitable for its intended purpose. researchgate.net Validation demonstrates that the method is reliable, reproducible, and accurate. wisdomlib.org Key validation parameters include:
Specificity: The ability of the method to produce a clean separation of the analyte from other components, such as impurities and degradation products. pharmtech.comnih.gov
Linearity: Establishing a concentration range over which the detector response is directly proportional to the analyte concentration. jfda-online.com
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments. pharmtech.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (same conditions, short interval) and intermediate precision (different days, analysts, or equipment). pharmtech.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. iosrphr.org
Robustness: The method's resistance to small, deliberate changes in parameters like mobile phase composition, pH, or column temperature, ensuring its reliability during routine use. jfda-online.com
Table 3: Example HPLC Method Parameters and Validation Summary
| Parameter | Typical Value/Result | |
|---|---|---|
| Method Parameters | Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 210 nm | |
| Retention Time | ~4-6 min | |
| Validation Summary | Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | |
| Precision (% RSD) | < 2.0% | |
| Specificity | Peak is pure and resolved from known impurities |
High Performance Liquid Chromatography (HPLC) Method Development and Validation
Reverse-Phase and Normal-Phase Separations
Reverse-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography, utilizing a non-polar stationary phase and a polar mobile phase. researchgate.net For this compound, a C18 or C8 column would likely be employed. The separation is based on hydrophobic interactions; the compound would be retained on the column and eluted by a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the main compound from potential impurities that have different polarities.
Normal-phase HPLC (NP-HPLC), conversely, uses a polar stationary phase (like silica) and a non-polar mobile phase (such as hexane (B92381) or heptane (B126788) with a polar modifier). This technique separates compounds based on polarity, with more polar compounds being retained longer. While less common for urea derivatives, NP-HPLC could offer alternative selectivity for separating isomers or impurities that are difficult to resolve by RP-HPLC.
A hypothetical comparison of these methods for the analysis of this compound is presented below.
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Reverse-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | C18 (Octadecyl silane) | Silica |
| Mobile Phase A | Water with 0.1% Formic Acid | n-Hexane |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Isopropanol |
| Elution Mode | Gradient | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Expected Elution | Based on hydrophobicity | Based on polarity |
Chiral Chromatography for Enantiomeric Purity
The structure of this compound does not inherently possess a chiral center. However, if a chiral precursor were used in its synthesis or if it were to be derivatized with a chiral reagent, the resulting product could exist as enantiomers. In such a hypothetical scenario, chiral chromatography would be essential to separate and quantify these mirror-image isomers. aps.org
Chiral separations are typically achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and can separate a broad range of chiral compounds. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. aps.org Both normal-phase and reverse-phase conditions can be employed for chiral separations, with the choice depending on the specific CSP and the analyte. nih.gov
For a hypothetical chiral separation of a derivatized this compound, the following parameters might be considered.
Table 2: Hypothetical Chiral HPLC Method for a Derivatized Analog of this compound
| Parameter | Method Details |
| Stationary Phase | Immobilized Polysaccharide-based Chiral Stationary Phase |
| Mobile Phase | Hexane/Ethanol mixture |
| Flow Rate | 0.8 mL/min |
| Detection | UV at a suitable wavelength |
| Objective | To separate and quantify the enantiomers, determining the enantiomeric excess (ee). |
Gas Chromatography (GC) for Volatile By-products
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. While ureas themselves are generally not suitable for direct GC analysis due to their high polarity and low volatility, GC is an excellent method for identifying and quantifying volatile by-products that may arise during the synthesis of this compound. frontiersin.orgnih.gov
For instance, the synthesis may involve volatile starting materials, solvents, or reagents. Analysis of the reaction mixture or the final product by GC coupled with a mass spectrometer (GC-MS) can provide a comprehensive profile of any residual volatile impurities. The mass spectrometer allows for the identification of the separated components based on their mass spectra. nih.gov Given the thermal lability of some urea compounds, derivatization might be required to increase volatility and thermal stability for GC analysis. blockscientific.com
Potential volatile by-products could include residual solvents or unreacted precursors. A hypothetical GC-MS method for their analysis is outlined below.
Table 3: Hypothetical GC-MS Method for Volatile By-products in this compound Synthesis
| Parameter | Method Details |
| Column | HP-5MS (or equivalent) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, ramp to 280 °C |
| Detector | Mass Spectrometer (MS) |
| Scan Range | 35-500 m/z |
| Analytes | Residual solvents, volatile starting materials, and degradation products. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If this compound can be grown as a single crystal of sufficient quality, this technique can provide unambiguous structural information. nih.gov This includes bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.gov
The process involves irradiating a single crystal with X-rays and measuring the diffraction pattern. This pattern is then used to calculate an electron density map, from which the atomic structure of the molecule can be modeled and refined. For a small molecule like this compound, high-resolution data can be obtained, providing a wealth of structural detail. This information is invaluable for confirming the compound's identity and understanding its solid-state properties.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95° |
| Resolution | 0.8 Å |
| Key Structural Insights | Confirmation of connectivity, bond lengths and angles, and analysis of intermolecular hydrogen bonding network involving the urea and carbonyl groups. |
Environmental Fate and Mechanistic Degradation Pathways of 3 3 Chloropropanoyl 1 Cyclopentylurea
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through reactions with water (hydrolysis) and light (photolysis).
Hydrolysis is a chemical process where a molecule is cleaved by reacting with water, with the rate of this reaction being heavily influenced by pH and temperature. The structure of 3-(3-chloropropanoyl)-1-cyclopentylurea contains both a urea (B33335) and an acyl chloride functional group, both of which are susceptible to hydrolysis. The acyl chloride group is notably reactive and would likely hydrolyze to form a carboxylic acid. The urea linkage is also subject to cleavage, which would yield cyclopentylurea (B73516) and 3-chloropropanoic acid. However, without experimental data, the specific rates and dominant pathways under various environmental conditions remain unknown.
No publicly available data exists for the hydrolysis kinetics, such as the half-life at different pH levels, for this compound.
Photolytic degradation, or photolysis, is the breakdown of chemical compounds initiated by the absorption of light energy, particularly from the sun's ultraviolet radiation. The efficiency of this process is determined by the molecule's ability to absorb light and the quantum yield of the subsequent degradation reaction. While molecules with carbonyl groups and chlorine atoms can be prone to photolysis, the specific photostability of this compound has not been documented.
Specific data concerning the photolytic degradation rates or the quantum yield for this compound are not available in the reviewed scientific literature.
Biotic Degradation Mechanisms
Biotic degradation is the breakdown of a chemical by living organisms, with microorganisms like bacteria and fungi playing a primary role.
Microorganisms can utilize chemical compounds as a source of nutrients, leading to their breakdown. For structurally similar compounds, such as phenylurea herbicides, established microbial degradation pathways include N-dealkylation, N-demethoxylation, and hydrolysis of the urea bridge. It is conceivable that soil microbes could degrade this compound via analogous enzymatic activities. However, the specific microorganisms capable of these transformations have not been identified or studied.
No research identifying specific microbial strains that can degrade this compound has been found in the public domain.
The breakdown of this compound would be expected to produce a series of intermediate and final degradation products. Based on its chemical structure, potential metabolites could include cyclopentylurea and 3-chloropropanoic acid, which themselves would undergo further degradation. The identification of these breakdown products is essential for a complete environmental risk assessment.
There is no available data on the identified degradation products or intermediates resulting from either the abiotic or biotic degradation of this compound.
Mechanistic Studies on Environmental Persistence
The environmental persistence of a chemical is a critical measure, often expressed as its half-life in key environmental compartments like soil and water. This persistence is determined by the compound's susceptibility to the various abiotic and biotic degradation processes.
Due to the absence of specific degradation rate data, the environmental persistence of this compound cannot be determined.
Sorption and Transport Mechanisms in Environmental Matrices (e.g., Soil, Water)
The mobility and distribution of this compound in the environment are governed by its sorption to soil and sediment particles and its transport through water. These processes are influenced by the compound's chemical properties and the characteristics of the environmental matrix.
Sorption in Soil and Sediment
Sorption, the process by which a chemical binds to solid particles, is a key factor in determining the potential for leaching into groundwater and transport via surface runoff. For organic compounds like this compound, the primary mechanism of sorption in soil is partitioning into soil organic matter. scilit.comcaliforniaagriculture.org
The affinity of a pesticide for soil organic matter is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). greenwayweedsolutions.com A higher Koc value indicates stronger binding to soil and less mobility, while a lower Koc value suggests the compound is more likely to remain in the soil solution and be transported with water. greenwayweedsolutions.compnwhandbooks.org The chemical structure of this compound, with its cyclopentyl and chloropropanoyl groups, suggests a moderate level of hydrophobicity, which would lead to some degree of sorption.
The extent of sorption is also influenced by soil properties such as:
Organic Matter Content: Soils with higher organic matter content will exhibit greater sorption of the compound. scilit.comcaliforniaagriculture.org
Clay Content and Type: Clay minerals can also contribute to sorption, although typically to a lesser extent than organic matter for non-ionic organic compounds. researchgate.net
Soil pH: While the urea functional group is generally neutral, significant changes in pH could potentially influence the compound's stability and interactions with soil particles. scielo.org.za
Illustrative Sorption Coefficients for Structurally Related Herbicides
To provide context, the following table shows Koc values for several substituted urea herbicides. It is important to note that these are for different, albeit structurally related, compounds and serve only as an illustration of the range of values seen for this class of chemicals.
| Herbicide | Koc (mL/g) | Mobility Potential |
| Diuron | 480 | Low to Medium |
| Linuron | 400 | Low to Medium |
| Monuron | 80 | High |
| Fenuron | 60 | High |
Data sourced from publicly available pesticide property databases.
Transport in the Environment
The transport of this compound from the point of application is primarily driven by water movement.
Leaching: Leaching is the downward movement of a chemical through the soil profile with infiltrating water. Compounds with lower sorption (lower Koc) and higher water solubility are more prone to leaching and have a greater potential to reach groundwater. orst.eduwikipedia.org Given the expected moderate sorption of this compound, some potential for leaching may exist, particularly in sandy soils with low organic matter. researchgate.net
Surface Runoff: If the compound is persistent on the soil surface, it can be transported to nearby water bodies via surface runoff during rainfall events. orst.edu Runoff risk is higher for compounds that are strongly sorbed to soil particles that are then eroded by water.
Future Research Perspectives and Unexplored Avenues
Development of Novel Synthetic Strategies for Increased Efficiency and Sustainability
Future research should prioritize the development of efficient and environmentally sustainable methods for synthesizing 3-(3-chloropropanoyl)-1-cyclopentylurea. A potential starting point for this endeavor could be the exploration of continuous flow chemistry. This method has been successfully applied to the production of related building blocks like 3-chloropropionyl chloride from acrylic acid, achieving high conversion rates in short reaction times at moderate temperatures and pressures. nih.gov Such an approach could offer a safer and more efficient alternative to traditional batch processing. nih.gov
Furthermore, investigating green chemistry principles in the synthesis of the cyclopentylurea (B73516) moiety is crucial. For instance, developing routes from renewable resources, such as the synthesis of 1,3-cyclopentanediol (B3029237) from lignocellulose-derived furfuryl alcohol, could provide a sustainable source for the cyclopentyl precursor. rsc.org The table below outlines potential synthetic precursors and their relevance.
| Precursor | Potential Role in Synthesis | Reference |
| 3-Chloropropionyl chloride | A key building block for introducing the 3-chloropropanoyl group. | nih.gov |
| Cyclopentylamine (B150401) | A primary amine required for the formation of the urea (B33335) linkage. | |
| Cyclopentyl isocyanate | An alternative reactive intermediate for the formation of the urea with 3-chloropropionamide (B146405). | |
| 1,3-Cyclopentanediol | A renewable precursor for the synthesis of cyclopentylamine or other cyclopentyl derivatives. | rsc.org |
| Acrylic acid | A starting material for the continuous flow synthesis of 3-chloropropionyl chloride. | nih.gov |
Advanced Computational Approaches for Deeper Mechanistic Understanding
Computational chemistry offers powerful tools to investigate the reaction mechanisms and electronic properties of this compound. Density Functional Theory (DFT) calculations could be employed to explore the transition states and reaction pathways of its synthesis. For example, studies on similar cycloaddition reactions have successfully used DFT to elucidate reaction mechanisms and predict product formation. researchgate.net
Investigating the conformational landscape of the molecule and its interactions with potential biological targets through molecular dynamics simulations would provide valuable insights. Such computational studies can help in understanding the structure-activity relationship and in the rational design of more potent analogues.
Exploration of Undiscovered Biological Targets and Pathways
A significant area for future research is the identification of the biological targets and pathways affected by this compound. The urea functional group is present in many biologically active compounds, suggesting a broad range of potential activities. High-throughput screening against a panel of receptors, enzymes, and other biological targets could uncover novel interactions.
Given its structure, investigations could focus on its potential as an inhibitor of enzymes such as epoxide hydrolases, a target for some urea-containing compounds. researchgate.net The exploration of its effects on various cellular signaling pathways will be crucial to understanding its biological function.
Integration of Omics Technologies for Comprehensive Mechanistic Insight (e.g., Proteomics, Metabolomics in vitro)
To gain a comprehensive understanding of the cellular response to this compound, the application of omics technologies is essential. In vitro studies using cell lines treated with the compound, followed by proteomics and metabolomics analysis, can reveal changes in protein expression and metabolite levels.
Cell-based metabolomics, for instance, provides multiparametric data that can help classify the compound's mode of action and identify specific metabolic pathways that are perturbed. nih.gov This approach has been successfully used to characterize the hepatotoxicity of various substances and can be more sensitive than traditional cytotoxicity assays. nih.gov Similarly, proteomics can identify protein expression changes that are indicative of specific cellular stress responses or signaling pathway activation. nih.govnih.gov
The following table outlines the potential application of different omics technologies:
| Omics Technology | Potential Application | Reference |
| Proteomics | Identify changes in protein expression to elucidate mechanisms of action and identify potential biomarkers of effect. | nih.gov |
| Metabolomics | Profile changes in small molecule metabolites to understand the impact on cellular metabolism and identify perturbed pathways. | nih.govnih.gov |
| Transcriptomics | Analyze changes in gene expression to provide a broad overview of the cellular response to the compound. | mdpi.com |
Multi-Omic Data Integration for Predictive Modeling in Biological Systems
The true power of omics technologies lies in the integration of multiple data types. nih.govrsc.org Future research should focus on integrating transcriptomic, proteomic, and metabolomic data to build predictive models of the biological effects of this compound. mdpi.com
Advanced computational frameworks, including deep learning and machine learning approaches, can be used to integrate these complex datasets. nih.govbiorxiv.org Such models can help to predict cellular responses to the compound, identify key molecular drivers of its effects, and ultimately forecast its potential biological activity in more complex systems. nih.gov The goal is to move beyond a descriptive analysis to a predictive understanding of the compound's interaction with biological systems. rsc.org
Design and Synthesis of Chemically Diverse Analogues for Broad Mechanistic Studies
The systematic design and synthesis of analogues of this compound will be critical for structure-activity relationship (SAR) studies. Modifications to the cyclopentyl ring, the urea linkage, and the chloropropanoyl chain could lead to compounds with improved potency, selectivity, or altered mechanisms of action.
For example, the synthesis of various 1,3-disubstituted ureas with different aromatic and polycyclic fragments has been reported, providing a template for creating a diverse library of analogues. researchgate.netresearchgate.net The synthesis of related 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs has also been achieved through multi-step protocols. mdpi.com Exploring a range of substituents on the cyclopentyl ring and replacing the chlorine atom with other halogens or functional groups would be a logical next step.
Elucidation of Specific Reaction Kinetics and Thermodynamics
A detailed understanding of the reaction kinetics and thermodynamics of the synthesis of this compound is essential for optimizing its production. Future studies should aim to determine the rate equations and key thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy of the synthetic reactions.
For instance, studies on the synthesis of 1,3-dimethylurea (B165225) have shown that the reaction follows pseudo-first-order kinetics and is an exothermic, spontaneous process. aidic.it Similar investigations for this compound would provide valuable information for scaling up the synthesis and ensuring process safety and efficiency. aidic.it
Mechanistic Investigations of Off-Target Interactions at the Molecular Level (in vitro)
As of the current body of scientific literature, specific in vitro studies detailing the off-target interactions of this compound at the molecular level have not been extensively published. The characterization of such interactions is a critical component of the preclinical development of any potential therapeutic agent to anticipate and mitigate unintended biological effects. Therefore, this section outlines crucial future research perspectives and proposes a strategic platform of in vitro assays to elucidate the off-target profile of this compound.
A comprehensive in vitro strategy to investigate the off-target pharmacology of this compound would involve a tiered approach, beginning with broad screening panels and progressing to more focused mechanistic studies. The chemical structure of the compound, featuring an acylurea moiety, suggests potential interactions with a range of biological targets. Acylurea derivatives have been noted for their diverse biological activities, including the inhibition of various enzymes and interactions with signaling pathways. nih.gov
Proposed In Vitro Off-Target Screening Strategy:
A primary step would be to subject this compound to a broad panel of receptor and enzyme binding assays. This would provide an initial landscape of potential off-target liabilities. A typical panel would assess binding to a wide array of G-protein coupled receptors (GPCRs), ion channels, transporters, and kinases.
Table 1: Proposed Initial Broad-Panel Off-Target Screening for this compound
| Target Class | Representative Examples of Targets to be Screened | Assay Principle | Hypothetical Endpoint |
| Kinases | EGFR, HER2, ALK, Src, Abl | Radiometric assay or fluorescence-based assay | % Inhibition at a set concentration (e.g., 10 µM) |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Opioid receptors | Competitive radioligand binding assay | % Displacement of a specific radioligand |
| Ion Channels | hERG, Nav1.5, Cav1.2 | Electrophysiological patch-clamp assay | % Inhibition of channel current |
| Nuclear Receptors | Estrogen Receptor, Androgen Receptor, Progesterone Receptor | Ligand binding assay or reporter gene assay | Agonist or antagonist activity |
| Other Enzymes | COX-1, COX-2, various proteases and phosphatases | Enzyme activity assays specific to each target | % Inhibition of enzymatic activity |
Following initial screening, any significant "hits" (typically defined as >50% inhibition or displacement at a concentration of 10 µM) would necessitate more detailed investigation to determine the potency and mechanism of interaction.
Detailed Mechanistic Studies for Potential Off-Target "Hits":
Should initial screening reveal, for instance, activity at a particular kinase, subsequent in vitro studies would be designed to characterize this interaction at the molecular level.
IC₅₀ Determination: A dose-response study would be conducted to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the identified kinase. This provides a quantitative measure of the compound's potency at the off-target.
Mechanism of Inhibition (MOI) Studies: To understand how the compound inhibits the enzyme, kinetic studies would be performed. By measuring enzyme activity at varying concentrations of both the substrate and the inhibitor, it can be determined if the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Table 2: Illustrative Data from a Hypothetical Kinase Inhibition Study
| Parameter | Hypothetical Finding for this compound | Interpretation |
| IC₅₀ | 5.2 µM | Moderate potency of off-target inhibition. |
| Mechanism of Inhibition | Competitive with respect to ATP | The compound likely binds to the ATP-binding pocket of the kinase. |
| Residence Time | To be determined via surface plasmon resonance (SPR) | A longer residence time may indicate a more durable off-target effect. |
The presence of a reactive chloropropanoyl group also suggests the possibility of covalent interactions with nucleophilic residues (such as cysteine) on off-target proteins. This is a critical avenue for investigation, as covalent binding can lead to irreversible inhibition and idiosyncratic toxicity.
Covalent Binding Assays: In vitro assays using mass spectrometry can be employed to detect the formation of covalent adducts between this compound and specific proteins. Glutathione (B108866) (GSH) trapping studies are often used as an initial screen for reactive metabolite formation.
Cell-Based Functional Assays: For any confirmed off-target interaction, it is essential to determine the functional consequences in a cellular context. For example, if the compound binds to a specific receptor, a cell-based assay would be used to see if this binding results in agonism or antagonism of the receptor's signaling pathway.
The systematic application of these in vitro mechanistic studies is a currently unexplored yet vital area of research for this compound. The resulting data would be indispensable for constructing a comprehensive pharmacological profile and for guiding any future development of this compound or its analogs.
Q & A
Q. What are the recommended synthetic routes for 3-(3-chloropropanoyl)-1-cyclopentylurea, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves acylation of 1-cyclopentylurea with 3-chloropropanoyl chloride. Key steps include:
- Acyl chloride preparation : React 3-chloropropionic acid with thionyl chloride (SOCl₂) under anhydrous conditions to form 3-chloropropanoyl chloride .
- Coupling reaction : Combine the acyl chloride with 1-cyclopentylurea in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C, using a base like triethylamine to neutralize HCl by-products. Maintain a molar ratio of 1:1.2 (urea:acyl chloride) to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Optimal yields (~75–85%) are achieved at controlled temperatures and inert atmospheres .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the cyclopentyl group (δ 1.5–2.5 ppm for CH₂ protons) and the chloropropanoyl moiety (δ 3.8–4.2 ppm for Cl-CH₂) in H and C NMR spectra .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show the molecular ion peak [M+H]⁺ at m/z corresponding to C₉H₁₃ClN₂O₂ .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodological Answer :
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate using silica gel to prevent hydrolysis of the urea and acyl groups .
- Stability tests : Perform accelerated degradation studies at 40°C/75% relative humidity for 4 weeks. Monitor via HPLC for decomposition products (e.g., cyclopentylamine or 3-chloropropionic acid) .
Advanced Research Questions
Q. What computational methods can predict the reactivity of the cyclopentylurea moiety in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Use software like Gaussian or ORCA to model the electron density of the urea carbonyl group. Calculate Fukui indices to identify nucleophilic attack sites .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar solvents (e.g., water or DMSO) to assess steric hindrance from the cyclopentyl group .
- Transition State Analysis : Map energy barriers for hydrolysis pathways using IRC (Intrinsic Reaction Coordinate) calculations .
Q. How can contradictory data in spectroscopic analysis of this compound be resolved?
- Methodological Answer :
- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., 1-(3-chlorophenyl)propan-1-one) to identify shifts caused by the cyclopentyl group .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For ambiguous mass spectrometry peaks, employ tandem MS/MS with collision-induced dissociation .
- Collaborative Analysis : Share raw data with independent labs to rule out instrumentation bias, as recommended in qualitative research frameworks .
Q. What strategies are effective in minimizing by-products during the acylation of the cyclopentylamine precursor?
- Methodological Answer :
- Temperature Control : Perform the reaction at subambient temperatures (−10°C) to suppress competing N-chlorination or over-acylation .
- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to enhance acyl transfer efficiency, reducing dimerization by-products .
- In Situ Monitoring : Use FTIR to track the disappearance of the amine peak (N-H stretch at ~3300 cm⁻¹) and adjust reagent stoichiometry dynamically .
Q. How can isotopic labeling be applied to study the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- Synthesis of C-Labeled Compound : Incorporate C into the carbonyl group via CO₂ in the carboxylation step of 3-chloropropionic acid synthesis .
- Tracer Studies : Administer the labeled compound to in vitro hepatocyte models. Use LC-MS/MS to track metabolites (e.g., cyclopentylurea derivatives) and identify enzymatic cleavage sites .
Data Contradiction and Ecological Assessment
Q. What methodologies assess the compound’s bioaccumulation potential given limited ecotoxicological data?
- Methodological Answer :
- QSAR Modeling : Use EPI Suite or TEST software to predict log Kow (octanol-water partition coefficient). A log Kow >3 suggests moderate bioaccumulation risk .
- Microcosm Experiments : Expose aquatic organisms (e.g., Daphnia magna) to sublethal concentrations (0.1–10 mg/L) and measure bioconcentration factors (BCFs) over 28 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
